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molecular formula C9H10N2O3S B8687996 5-Methoxy-2-sulfamoyl-1H-indole

5-Methoxy-2-sulfamoyl-1H-indole

Cat. No. B8687996
M. Wt: 226.25 g/mol
InChI Key: ZRYYCTSRCVQELV-UHFFFAOYSA-N
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Patent
US04840963

Procedure details

5-Methoxy-2-sulfamoyl-1H-indole (2.5 gm, 11 mmol) was mixed with pyridine hydrochloride (7.5 gm) and heated neat at 190° C. for 30 minutes. The reaction was cooled to 140° C. and poured onto ice water (25 gm). The mixture was extracted with ethyl acetate (3×100 ml), washed with water (2×50 ml), brine (2×25 ml) and dried (MgSO4). The ethyl acetate was removed under vacuum to yield a brown solid 2.4 gm. The solid was flash chromatographed using silica gel with 95/5 (V/V) chloroform-methanol. The isolated compound was crystallized using chloroform-methanol 95/5 (V/V) to yield a white solid; 628 mg., m.p. 220°-221° C. (dec).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([S:12](=[O:15])(=[O:14])[NH2:13])=[CH:6]2.Cl.N1C=CC=CC=1>>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([S:12](=[O:14])(=[O:15])[NH2:13])=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)S(N)(=O)=O
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 140° C.
ADDITION
Type
ADDITION
Details
poured onto ice water (25 gm)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
washed with water (2×50 ml), brine (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=C(NC2=CC1)S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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